![molecular formula C9H11BrF2N2O2 B2498987 3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid CAS No. 1946818-70-7](/img/structure/B2498987.png)

3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

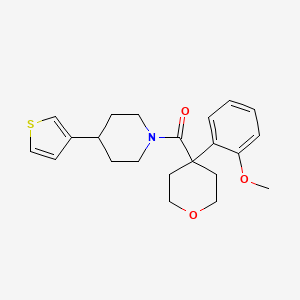

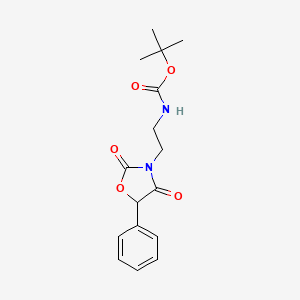

This compound is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing two nitrogen atoms . The specific structure of this compound includes a butanoic acid group attached to the pyrazole ring, which itself carries a bromo and a difluoromethyl substituent .

Molecular Structure Analysis

The molecular formula of this compound is C8H9BrF2N2O2 . It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a butanoic acid group, and the ring itself carries a bromo and a difluoromethyl substituent .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 251.03 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature I have access to.Aplicaciones Científicas De Investigación

Role in Oxidation Reactions

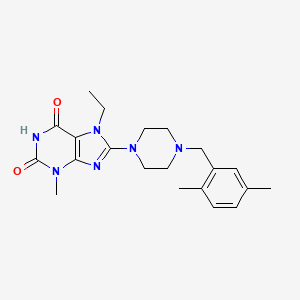

3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid and its derivatives, such as pyrazines and pyrazoles, have been studied for their role as additives in oxidation reactions. Specifically, their impact on the oxidation of 2-butanol using the FeCl3-H2O2 system has been examined. The addition of certain pyrazine and pyrazole derivatives can lead to improved reaction performance due to metal-ligand π-backbonding, which enhances the activity of the oxidizing system (de Araújo et al., 2020).

Synthesis and Chemical Reactions

Various studies have explored the synthesis and chemical behavior of compounds structurally related to 3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid. These studies include:

- The synthesis of α-methyl-β-(3-methylpyrazol-1-yl)-and α-methyl-β-(5-methylpyrazol-1-yl)propionic acids, and their esterification reactions (Attaryan et al., 2007).

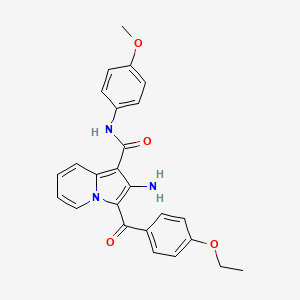

- Synthesis and antibacterial/antifungal evaluation of new pyrazole derivatives, indicating their potential as antimicrobial agents (Pundeer et al., 2013).

- Exploration of the bromination of pyrazole derivatives and their applications in synthesizing bipyrazolyl derivatives, showcasing the versatility of these compounds in chemical synthesis (Pundeer et al., 2013).

Biological Applications

Research has also delved into the potential biological applications of compounds related to 3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid:

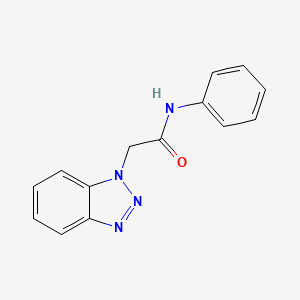

- Synthesis of hybrid molecules with anticonvulsant and antinociceptive activity, suggesting a link between the chemical structure of pyrazole derivatives and their potential therapeutic uses (Kamiński et al., 2016).

- Synthesis and evaluation of new pyrazole carboxylic acid amides with antifungal activity, further highlighting the biological relevance of these compounds (Du et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[4-bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrF2N2O2/c1-4(3-6(15)16)14-8(9(11)12)7(10)5(2)13-14/h4,9H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFRYKOAYHPOQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)C(F)F)C(C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 132586050 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)

![3,4-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498918.png)

![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)

![(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B2498920.png)

![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2498925.png)

![1-(2,4,5-Trichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2498927.png)